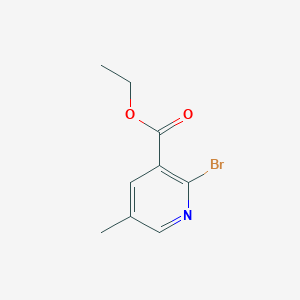

Ethyl 2-bromo-5-methylnicotinate

Description

BenchChem offers high-quality Ethyl 2-bromo-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWSPZTPMXMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512956 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-16-9 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

An In-depth Technical Guide to Ethyl 2-bromo-5-methylnicotinate

This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-methylnicotinate (CAS No. 65996-16-9), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic application in the construction of complex molecular architectures.

Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical and materials science. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist: a nucleophilic nitrogen atom within the aromatic ring, an ester functional group amenable to further modification, and most critically, a bromine atom at the 2-position. This C2-bromide is not merely a substituent; it is a versatile synthetic handle, strategically positioned for a variety of powerful cross-coupling reactions. This guide will illuminate how these structural features are leveraged to build molecular complexity and drive innovation in drug discovery programs.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key characteristics of Ethyl 2-bromo-5-methylnicotinate are summarized below.

| Property | Value | Source |

| CAS Number | 65996-16-9 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| Physical Form | Pale yellow oil | [1] |

| Purity | ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

| MDL Number | MFCD16610943 | [1][2] |

| InChI | 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | [1] |

| InChI Key | PKLWSPZTPMXMIU-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(Br)N=CC(C)=C1 | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of Ethyl 2-bromo-5-methylnicotinate.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on analogous chemical transformations.[3][4]

Stage 1: Bromination of 5-Methylnicotinic Acid

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge fuming sulfuric acid (oleum). Cool the flask to 0-5°C in an ice-water bath.

-

Substrate Addition: Slowly add 5-methylnicotinic acid in portions, ensuring the internal temperature does not exceed 10°C. Rationale: This exothermic dissolution must be controlled to prevent runaway reactions.

-

Bromine Addition: Once the substrate is fully dissolved, add liquid bromine dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Rationale: Slow addition is critical for controlling the rate of this highly reactive electrophilic aromatic substitution and for safety.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. The product, 2-bromo-5-methylnicotinic acid, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Stage 2: Fischer Esterification

-

Reactor Setup: To a round-bottom flask, add the crude 2-bromo-5-methylnicotinic acid from Stage 1 and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring. Rationale: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The progress is monitored by observing the dissolution of the starting carboxylic acid and by TLC/HPLC.

-

Work-up: After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure Ethyl 2-bromo-5-methylnicotinate.

Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 2-bromo-5-methylnicotinate is dominated by the reactivity of its C2-bromide. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester), forming a new carbon-carbon bond.[6][7][8] It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[10][11] It is one of the most powerful methods for synthesizing aryl amines, a common motif in pharmacologically active molecules.[12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

C. Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling joins the aryl bromide with a terminal alkyne, creating conjugated enynes or arylalkynes.[13][14][15] This reaction is invaluable for constructing rigid scaffolds and introducing linear structural elements into molecules.[16]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

D. Grignard Reagent Formation and Reactivity

The C-Br bond can also be used to form a Grignard reagent by reacting with magnesium metal.[17] The resulting organomagnesium compound is a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce further complexity.[18]

Spectroscopic Characterization (Predicted)

While an experimental spectrum is not provided, the key features of the ¹H NMR spectrum can be predicted based on the structure and data from analogous compounds.[19][20]

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.

-

Ethyl Group (5H):

-

Methylene (-CH₂-): A quartet (q) around δ 4.0-4.5 ppm, due to coupling with the adjacent methyl group.

-

Methyl (-CH₃): A triplet (t) around δ 1.2-1.5 ppm, due to coupling with the adjacent methylene group.

-

-

Methyl Group on Pyridine (3H): A singlet (s) around δ 2.3-2.7 ppm, as it has no adjacent protons to couple with.

Safety and Handling

Based on available data, Ethyl 2-bromo-5-methylnicotinate should be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, sealed from moisture and air.[2]

References

- ChemicalBook. (2024).Methyl Nicotinate: uses and Synthesis method.

- ChemicalBook. (n.d.).Ethyl 2-methylnicotinate CAS#: 1721-26-2.

- Guidechem. (n.d.).How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?.

- Google Patents. (n.d.).RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- Sigma-Aldrich. (n.d.).2-Bromo-5-methyl-nicotinic acid ethyl ester | 65996-16-9.

- BLD Pharm. (n.d.).65996-16-9|Ethyl 2-bromo-5-methylnicotinate.

- Organic Chemistry Portal. (n.d.).Suzuki Coupling.

- Chemistry LibreTexts. (2024).Suzuki-Miyaura Coupling.

- TCI Chemicals. (n.d.).Suzuki-Miyaura Cross Coupling Reaction.

- NIH. (2024).Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines....

- Wikipedia. (n.d.).Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023).Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable. (2026).Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.).Sonogashira Coupling.

- Chemistry LibreTexts. (2024).Sonogashira Coupling.

- NROChemistry. (n.d.).Sonogashira Coupling.

- Wikipedia. (n.d.).Sonogashira coupling.

- (2020).1H NMR Spectrum of ethyl bromide (C2H5Br). YouTube.

- ChemicalBook. (n.d.).Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum.

- (n.d.).The Grignard Reaction.

- Master Organic Chemistry. (2015).Reactions of Grignard Reagents.

- ADICHEMISTRY. (n.d.).GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

- (2015).Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.

- Bolli, M. H., et al. (2012).The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

- ChemicalBook. (2025).Ethyl 5-bromonicotinate | 20986-40-7.

Sources

- 1. 2-Bromo-5-methyl-nicotinic acid ethyl ester | 65996-16-9 [sigmaaldrich.com]

- 2. 65996-16-9|Ethyl 2-bromo-5-methylnicotinate|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. Ethyl 5-bromonicotinate | 20986-40-7 [chemicalbook.com]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum [chemicalbook.com]

Ethyl 2-bromo-5-methylnicotinate solubility data

An In-Depth Technical Guide to the Determination of Ethyl 2-Bromo-5-Methylnicotinate Solubility for Pharmaceutical Development

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Early-Phase Drug Development

Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in various pharmacologically active molecules. As a potential building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount. Among these, aqueous and solvent solubility are foundational parameters that dictate its utility, formulation potential, and reaction kinetics.

This guide addresses the notable absence of publicly available, comprehensive solubility data for ethyl 2-bromo-5-methylnicotinate. Rather than a simple data sheet, this document provides a robust framework for researchers and drug development professionals to experimentally determine the solubility of this compound with high fidelity. We will delve into the theoretical underpinnings, present a detailed, self-validating experimental protocol, and outline the necessary steps for accurate data analysis and interpretation. This approach empowers research teams to generate the precise, high-quality data required for their specific development pipelines.

Theoretical Framework: Understanding the "Why" Behind Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution. For a compound like ethyl 2-bromo-5-methylnicotinate, its solubility is governed by the interplay of several factors:

-

Molecular Structure: The presence of a bromine atom, a methyl group, and an ethyl ester group on the pyridine ring creates a molecule with both hydrophobic (the aromatic ring, methyl, and ethyl groups) and moderately polar (the ester and nitrogen atom) characteristics.

-

Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents will interact more favorably with the polar regions of the molecule, while non-polar solvents will interact with the hydrophobic regions. The ultimate solubility in a given solvent is a balance of these interactions.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in their crystal lattice.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.

Experimental Determination of Solubility: A Validated Protocol

The following section details the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility due to its simplicity, reliability, and widespread acceptance by regulatory bodies.

Core Experimental Workflow

The diagram below outlines the logical flow of the shake-flask solubility determination process, from preparation to final analysis.

An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 2-bromo-5-methylnicotinate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-bromo-5-methylnicotinate, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document transcends standard protocols by offering detailed causal explanations for experimental choices and presenting a self-validating methodology. We will delve into the theoretical principles of ¹³C NMR as applied to substituted pyridines, outline a robust experimental procedure, and deliver a thorough, referenced interpretation of the resulting spectrum. This guide is crafted to be a practical, field-proven resource for ensuring the structural integrity and purity of this essential compound.

Introduction: The Strategic Importance of ¹³C NMR for Heterocyclic Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the unequivocal structural confirmation of all intermediates is a critical aspect of quality control and regulatory compliance. For complex heterocyclic molecules such as Ethyl 2-bromo-5-methylnicotinate, proton (¹H) NMR alone can often be inadequate due to signal overlap and intricate coupling patterns. ¹³C NMR spectroscopy, however, offers a direct insight into the carbon backbone of the molecule. Each unique carbon atom generates a distinct signal, providing a definitive "fingerprint" of the molecular structure.[1]

The strategic value of ¹³C NMR in this context is threefold:

-

Unambiguous Carbon Count: It directly verifies the presence of all expected carbon atoms in the molecule.

-

Insight into the Chemical Environment: The chemical shift (δ) of each carbon signal is highly sensitive to its electronic environment, revealing the effects of substituents like the bromine atom, the ester group, and the methyl group on the pyridine ring.

-

Purity Assessment: The absence of unexpected signals provides a high degree of confidence in the sample's purity, flagging potential isomeric impurities or residual starting materials.

This guide will deconstruct the ¹³C NMR analysis of Ethyl 2-bromo-5-methylnicotinate, providing not just a protocol, but the scientific rationale required for confident interpretation and troubleshooting.

Structural Elucidation: Predicting the ¹³C NMR Spectrum

Before acquiring experimental data, a theoretical prediction of the spectrum serves as a crucial roadmap for interpretation. The structure of Ethyl 2-bromo-5-methylnicotinate possesses nine unique carbon environments; thus, nine distinct signals are anticipated in the ¹³C NMR spectrum.

Molecular Structure:

A simplified representation of Ethyl 2-bromo-5-methylnicotinate.

Let's break down the expected chemical shift regions for each carbon based on established principles of NMR spectroscopy:

-

Carbonyl Carbon (C=O): This is typically the most deshielded carbon, appearing far downfield in the spectrum, usually in the 160-185 ppm range.[2][3]

-

Aromatic/Pyridine Ring Carbons: These carbons resonate in the 125-150 ppm region.[2][3] The specific shifts are heavily influenced by the substituents.

-

C2 (bearing the Bromine): The direct attachment of the electronegative bromine atom will cause a significant downfield shift. However, a "heavy atom effect" can sometimes lead to an upfield shift for the ipso-carbon.[4]

-

C3 (bearing the Ester): The carbonyl group will also deshield this carbon.

-

C4, C5, C6: The electron-donating methyl group and the electron-withdrawing effects of the nitrogen and bromine will create a distinct pattern of shielding and deshielding for the remaining ring carbons. In pyridine itself, the C2/C6 carbons are around 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm.[5]

-

-

Ethyl Group Carbons (-OCH₂CH₃):

-

Pyridine Methyl Carbon (-CH₃): This methyl carbon, attached to the aromatic ring, will also be found in the upfield region, typically between 10-25 ppm.[2]

This predictive exercise establishes a logical framework for assigning the experimentally observed signals to the correct carbon atoms.

Experimental Protocol: A Self-Validating Workflow

The quality of the final spectrum is entirely dependent on a meticulously executed experimental protocol. The following steps are designed to ensure high-resolution, high-signal-to-noise data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a known, non-interfering ¹³C NMR signal. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound. Its triplet signal around 77 ppm serves as a convenient internal reference.

-

Concentration: Prepare a solution of approximately 20-50 mg of Ethyl 2-bromo-5-methylnicotinate in 0.6-0.7 mL of CDCl₃. This concentration balances obtaining good signal intensity in a reasonable time and avoiding solubility issues or viscosity-induced line broadening.

-

Internal Standard (Optional but Recommended): For highly accurate chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm and provides a sharp, unambiguous reference point.[6]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400-500 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard 30-degree pulse angle is used to allow for faster repetition rates without saturating the signals, which is crucial for the inherently less sensitive ¹³C nucleus.[7][8] |

| Acquisition Time (AQ) | 1.0 - 4.0 seconds | A longer acquisition time provides better resolution to distinguish closely spaced peaks.[8] |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | This delay allows the carbon nuclei to return to their equilibrium state between pulses. A sufficient delay is critical for accurate quantitative analysis.[7] |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | This range comfortably encompasses all expected carbon signals from the upfield alkyl carbons to the downfield carbonyl carbon. |

| Temperature | 298 K (25 °C) | Maintaining a stable temperature is essential for consistent chemical shifts. |

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is essential for accurate peak integration and identification.

-

Referencing: The spectrum is calibrated by setting the CDCl₃ solvent peak to its known chemical shift (e.g., ~77 ppm) or the TMS peak to 0.00 ppm.[6]

The overall workflow can be visualized as follows:

Caption: Workflow for ¹³C NMR analysis of Ethyl 2-bromo-5-methylnicotinate.

Spectral Interpretation and Signal Assignment

Upon acquiring the spectrum, the primary task is to assign each observed signal to its corresponding carbon atom in the molecule. This process is a logical deduction based on the predicted chemical shifts, signal intensities (which are generally not uniform in broadband-decoupled ¹³C NMR[9]), and by comparison with data from similar structures in the literature.

Table 1: Expected and Hypothetical Experimental ¹³C NMR Data for Ethyl 2-bromo-5-methylnicotinate

| Carbon Atom | Expected Chemical Shift Range (ppm) | Hypothetical Experimental δ (ppm) | Rationale for Assignment |

| C=O | 160 - 185 | 164.8 | Most downfield signal, characteristic of an ester carbonyl.[3] |

| C6 | 148 - 158 | 152.5 | Aromatic C-H adjacent to the ring nitrogen, expected to be downfield.[5] |

| C2 | 140 - 150 | 146.3 | Aromatic carbon directly bonded to the electronegative bromine. |

| C4 | 135 - 145 | 140.1 | Aromatic C-H, influenced by the adjacent C5-methyl group. |

| C5 | 130 - 140 | 134.2 | Aromatic carbon bearing the methyl group. |

| C3 | 120 - 130 | 126.7 | Aromatic carbon bearing the ester group. |

| -OCH₂- | 50 - 90 | 61.5 | Methylene carbon attached to the deshielding ester oxygen.[3] |

| Pyridine -CH₃ | 10 - 25 | 18.7 | Methyl group attached to the aromatic ring.[2] |

| Ethyl -CH₃ | 10 - 15 | 14.2 | Most upfield signal, terminal methyl of the ethyl group.[2][3] |

Note: The hypothetical experimental values are representative and may vary slightly based on solvent, concentration, and instrument calibration.

The assignment process follows a logical flow:

Caption: Logical flow for assigning signals in the ¹³C NMR spectrum.

Practical Considerations and Advanced Techniques

-

Purity Analysis: The presence of any signals not accounted for in Table 1 should be investigated. These could indicate residual solvents, starting materials (e.g., 5-methylnicotinic acid[10][11]), or isomeric byproducts. The relative integration of impurity peaks can provide a semi-quantitative estimate of their concentration.

-

DEPT Experiments: For unambiguous assignment of methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (like C2, C3, C5, and the carbonyl) will be absent. This technique would definitively confirm the assignments of the aromatic C-H carbons (C4, C6) and the aliphatic carbons.[12]

-

2D NMR (HSQC/HMBC): For even more complex structures, two-dimensional NMR techniques provide definitive correlations. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon to its directly attached proton(s). A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away, which is exceptionally powerful for piecing together the molecular skeleton and assigning quaternary carbons.

Conclusion

The ¹³C NMR analysis of Ethyl 2-bromo-5-methylnicotinate is a powerful and essential tool for its structural verification and purity assessment. By combining a robust experimental protocol with a logical, predictive approach to spectral interpretation, researchers can have a high degree of confidence in the identity and quality of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to perform and interpret this analysis with scientific rigor, ensuring the integrity of downstream processes in research and drug development.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10676–10683. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Master Organic Chemistry. (2022, February 8). 13C NMR - How Many Signals. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NMR Facility - Chemistry Department, University of Notre Dame. (2020, May 4). Optimized Default 13C Parameters. [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 5-Methylnicotinic acid. [Link]

-

Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

-

Hoye, T. R., & Aspaas, A. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-expert. Royal Society of Chemistry. [Link]

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. testbook.com [testbook.com]

- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5-Methylnicotinic acid | C7H7NO2 | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Mass spectrometry of Ethyl 2-bromo-5-methylnicotinate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-bromo-5-methylnicotinate

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Ethyl 2-bromo-5-methylnicotinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of more complex molecules. Its characterization is a critical quality control step, and mass spectrometry (MS) stands as the definitive technique for confirming its identity, purity, and structure. This guide provides an in-depth exploration of the mass spectrometric behavior of Ethyl 2-bromo-5-methylnicotinate, moving beyond mere data presentation to explain the fundamental principles and practical considerations that underpin a robust analytical workflow. We will dissect its fragmentation patterns, discuss ionization strategies, and provide field-proven protocols for its analysis, empowering researchers to interpret their data with confidence.

The Molecular Ion: A Halogen's Telltale Signature

The first and most critical piece of information in any mass spectrum is the molecular ion (M⁺˙). For Ethyl 2-bromo-5-methylnicotinate (C₉H₁₀BrNO₂), the nominal molecular weight is 243 g/mol . However, the presence of bromine fundamentally alters the appearance of the molecular ion peak. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.5% and 49.5%, respectively).[1] This results in a highly characteristic isotopic pattern for any bromine-containing fragment.

Instead of a single peak for the molecular ion, we observe a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "doublet" is an unmistakable indicator of the presence of a single bromine atom.

Table 1: Isotopic Distribution for the Molecular Ion of Ethyl 2-bromo-5-methylnicotinate

| Ion | Calculated m/z | Isotope Composition | Expected Relative Abundance |

| [M]⁺˙ | 242.989 | C₉H₁₀⁷⁹BrNO₂ | ~100% |

| [M+2]⁺˙ | 244.987 | C₉H₁₀⁸¹BrNO₂ | ~98% |

This isotopic signature is a self-validating feature within the spectrum. Observing this M/M+2 pattern is the primary confirmation of successful bromination and the integrity of the molecule.

Ionization Techniques: Tailoring the Approach

The choice of ionization method dictates the extent of fragmentation and the information we can glean from the analysis. The two most common techniques for a molecule like this are Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used with Gas Chromatography (GC-MS). A 70 eV electron beam bombards the molecule, causing it to eject an electron and form a radical cation (M⁺˙).[2] The high internal energy of this ion leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. While the molecular ion may be of low intensity or even absent in some cases, the rich fragmentation pattern is invaluable for structural confirmation.[1]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets. For this molecule, operating in positive ion mode would yield the protonated molecule, [M+H]⁺. ESI is much gentler than EI, often resulting in a spectrum dominated by the molecular ion with minimal fragmentation. This is advantageous for unequivocally determining the molecular weight.[3] Tandem MS (MS/MS) is then required to induce and study fragmentation.

Expert Insight: For initial structural confirmation and purity assessment via GC, EI is superior due to its detailed fragmentation fingerprint. For applications requiring high sensitivity and definitive molecular weight confirmation, especially in complex matrices, LC-ESI-MS is the preferred method.

Elucidating Fragmentation Pathways

The true power of mass spectrometry lies in interpreting the fragmentation patterns to piece together the molecular structure. The fragmentation of Ethyl 2-bromo-5-methylnicotinate is governed by the relative strengths of its bonds and the stability of the resulting fragment ions.

Under Electron Ionization (EI), the following cleavages are predicted to be the most significant:

-

Alpha-Cleavage of the Ester: The most common fragmentation pathway for esters is the loss of the alkoxy group.[4] Here, the loss of the ethoxy radical (•OCH₂CH₃) results in a stable acylium ion.

-

Loss of •OC₂H₅ (45 Da): [M - 45]⁺ → m/z 198/200

-

-

Loss of the Ethyl Group: Cleavage of the ethyl-oxygen bond with a hydrogen rearrangement (a McLafferty-type rearrangement is not possible for this specific structure, but other rearrangements can occur) can lead to the loss of an ethylene molecule. More simply, radical-site initiated cleavage can lead to the loss of an ethyl radical.

-

Loss of •C₂H₅ (29 Da): [M - 29]⁺ → m/z 214/216

-

-

Cleavage of the Bromine Atom: The carbon-bromine bond can break, leading to the loss of a bromine radical. The resulting cation is stabilized by the aromatic pyridine ring.

-

Loss of •Br (79/81 Da): [M - 79]⁺ → m/z 164

-

-

Fragmentation of the Pyridine Ring: The stable aromatic ring can also fragment, although this typically requires higher energy and leads to smaller ions.

The diagram below illustrates these primary fragmentation pathways.

Caption: Predicted EI fragmentation of Ethyl 2-bromo-5-methylnicotinate.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of Ethyl 2-bromo-5-methylnicotinate using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the identity and assess the purity of a synthesized batch of Ethyl 2-bromo-5-methylnicotinate.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector.

-

Mass Spectrometer capable of Electron Ionization (EI).

Materials:

-

Ethyl 2-bromo-5-methylnicotinate sample.

-

High-purity solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Volumetric flasks and autosampler vials.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in ethyl acetate.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

-

-

GC Parameters:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Rationale: The non-polar DB-5ms column is a good general-purpose column for aromatic compounds. The temperature program is designed to ensure good peak shape and separation from potential impurities.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes.

-

Rationale: The 70 eV standard ensures that fragmentation patterns are consistent and comparable to library spectra. The scan range is set to capture the molecular ion and all significant fragments. The solvent delay protects the detector filament from the solvent front.

-

-

Data Analysis and Interpretation:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum for this peak.

-

Identity Confirmation:

-

Verify the presence of the M/M+2 molecular ion cluster at m/z 243/245.

-

Identify key fragment ions (e.g., m/z 198/200, 214/216, 164) and confirm their isotopic patterns.

-

-

Purity Assessment:

-

Integrate the peak area of the main compound.

-

Identify any impurity peaks and analyze their mass spectra to postulate their structures.

-

Calculate the relative purity by area percent (assuming similar response factors for structurally related impurities).

-

-

The entire analytical workflow is summarized in the diagram below.

Caption: Standard GC-MS workflow for compound identification and purity.

Conclusion

The mass spectrometric analysis of Ethyl 2-bromo-5-methylnicotinate is a clear example of how fundamental principles can be applied to achieve unambiguous structural elucidation. The characteristic isotopic pattern of bromine provides an immediate and reliable confirmation of the molecular ion. A thorough understanding of ionization techniques and predictable fragmentation pathways—primarily driven by the ester functionality and the C-Br bond—allows for a confident interpretation of the resulting spectrum. By employing a systematic and well-designed analytical protocol, researchers in drug discovery and chemical synthesis can ensure the identity and quality of this important chemical intermediate, paving the way for successful downstream applications.

References

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]

-

ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. Available at: [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

-

Ethyl 2-methylnicotinate. SIELC Technologies. Available at: [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available at: [Link]

-

Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. National Institutes of Health (NIH). Available at: [Link]

-

Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry... PubMed. Available at: [Link]

-

Ethyl 5-bromo-6-methylnicotinate. PubChem. Available at: [Link]

-

Selective detection of unknown organic bromine compounds... ResearchGate. Available at: [Link]

-

Mass Spectrometry - Isotopes. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Applied Spectroscopy. Available at: [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health (NIH). Available at: [Link]

-

Chromatography and Spectroscopy Methods for the Analysis of Nicotine... Pertanika. Available at: [Link]

-

Two Fast GC-MS Methods for the Measurement of Nicotine... Semantic Scholar. Available at: [Link]

-

Methyl Nicotinate. PubChem. Available at: [Link]

-

Ethyl 5-broMo-2-Methylnicotinate. ChemBK. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-bromo-5-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential hazards and recommended safety precautions for Ethyl 2-bromo-5-methylnicotinate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally analogous chemicals to provide a conservative and robust safety framework. Researchers should treat this substance with caution and handle it as a potentially hazardous material.

Compound Identification and Inferred Properties

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Appearance | Likely a solid or liquid | Nicotinic acid esters can be either solids or liquids at room temperature. |

| Solubility | Expected to be soluble in organic solvents | Similar organic esters demonstrate good solubility in common lab solvents. |

| Boiling Point | Likely elevated due to molecular weight | The presence of a bromine atom and the overall structure suggest a relatively high boiling point. |

| Stability | Stable under normal laboratory conditions | Nicotinate esters are generally stable but should be stored away from strong oxidizing agents, acids, and bases.[1] |

Hazard Assessment: A Synthesis of Potential Risks

Based on the hazard profiles of related compounds, Ethyl 2-bromo-5-methylnicotinate should be presumed to present the following hazards. The GHS pictograms below represent the potential hazards that should be considered.

GHS Hazard Pictograms (Anticipated)

-

Skin Irritation/Corrosion: Many brominated organic compounds and nicotinic acid esters are known to cause skin irritation.[2] Prolonged or repeated contact may lead to dermatitis. Some related compounds are classified as causing severe skin burns.[3][4]

-

Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[3][5][6]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][6][7]

-

Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds show potential for harm if ingested, absorbed through the skin, or inhaled.[5][6]

-

Sensitization: Some individuals may develop an allergic skin reaction after exposure.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A thorough risk assessment should be conducted before handling Ethyl 2-bromo-5-methylnicotinate. The following engineering controls and PPE are recommended to minimize exposure.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. Use of a chemical fume hood is strongly recommended, especially when heating the substance or generating aerosols.[2][7][8]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

| PPE Type | Specifications and Rationale |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. Dispose of contaminated gloves properly.[9] |

| Eye and Face Protection | Use chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][9] |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.[4][9] |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if the material is being aerosolized, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][9] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or vapors.[7]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]

-

Keep the container tightly closed when not in use.[7]

Storage

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is essential.

| Emergency Situation | Recommended First Aid and Response Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

| Spill or Leak | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after the material has been removed.[6] |

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment before working with Ethyl 2-bromo-5-methylnicotinate.

Caption: A logical workflow for risk assessment before handling Ethyl 2-bromo-5-methylnicotinate.

Conclusion

While specific toxicological data for Ethyl 2-bromo-5-methylnicotinate is not currently available, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of laboratory personnel. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can minimize their risk of exposure and safely conduct their work.

References

- Biosynth. (2020).

- Sigma-Aldrich. (2025).

- Cole-Parmer. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Synerzine. (2019).

- ChemScene. (2025).

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2014).

- RIFM. (2024).

- Fisher Scientific. (n.d.).

- Loba Chemie. (2021).

- J&K Scientific. (n.d.).

- ECHEMI. (n.d.). 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER Formula.

- MedchemExpress.com. (n.d.).

- ChemicalBook. (2025).

- ECHEMI. (n.d.).

- Echemi. (n.d.).

- ChemicalBook. (n.d.). 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 129477-21-0.

Sources

- 1. fishersci.com [fishersci.com]

- 2. biosynth.com [biosynth.com]

- 3. synerzine.com [synerzine.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-methylnicotinate

Introduction

Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 3-position of the pyridine ring, offers multiple points for diversification in the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to Ethyl 2-bromo-5-methylnicotinate, starting from the readily accessible 5-methylnicotinic acid. The protocols and mechanistic discussions are intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthesis

Direct bromination of the pyridine ring of 5-methylnicotinic acid at the 2-position is challenging due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic aromatic substitution. Therefore, a more strategic, multi-step approach is required. The most reliable and widely employed method for introducing a halogen at the 2-position of a pyridine ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a 2-aminopyridine precursor.

The proposed synthetic pathway, therefore, involves three key transformations:

-

Amination of the Pyridine Ring: Conversion of 5-methylnicotinic acid to a 2-amino-5-methylnicotinic acid intermediate. This is a challenging transformation and for the purpose of this guide, we will assume the availability of 2-amino-5-methylnicotinc acid as the starting material for the core synthesis.

-

Sandmeyer Reaction: Diazotization of the 2-amino group followed by displacement with a bromide ion to yield 2-bromo-5-methylnicotinic acid.

-

Esterification: Conversion of the carboxylic acid moiety of 2-bromo-5-methylnicotinic acid to the corresponding ethyl ester to afford the target molecule, Ethyl 2-bromo-5-methylnicotinate.

This synthetic strategy is depicted in the workflow diagram below:

Caption: Overall synthetic route from 2-amino-5-methylnicotinic acid.

Part 1: Synthesis of 2-Bromo-5-methylnicotinic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] This reaction is particularly effective for introducing halides at positions that are not readily accessible through direct halogenation.

Mechanism of the Sandmeyer Reaction

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2] This process involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[3]

-

Halogenation: The diazonium salt is then treated with a copper(I) halide. A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide to form the final aryl halide product, regenerating the copper(I) catalyst.[4][5]

Caption: Mechanism of the Sandmeyer reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-methylnicotinic acid | 152.15 | 15.2 g | 0.1 |

| 48% Hydrobromic acid (HBr) | 80.91 | 60 mL | ~0.53 |

| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Copper(I) bromide (CuBr) | 143.45 | 15.8 g | 0.11 |

| Deionized water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

Preparation of the Amine Salt Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (60 mL). Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add 2-amino-5-methylnicotinic acid (15.2 g, 0.1 mol) to the cold hydrobromic acid with continuous stirring. Maintain the temperature below 5 °C.

-

Diazotization: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water. Cool this solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the amine salt suspension over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C to prevent the decomposition of the diazonium salt. Stir the resulting mixture for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 50 mL of 48% hydrobromic acid. Warm the mixture gently if necessary to achieve dissolution, then cool it to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The crude 2-bromo-5-methylnicotinic acid will precipitate.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-bromo-5-methylnicotinic acid.

Self-Validation and Causality:

-

Low Temperature: The diazotization step is performed at 0-5 °C because diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of undesired byproducts such as phenols.[6]

-

Acidic Medium: A strong acid is necessary to generate nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted amine.

-

Copper(I) Catalyst: Copper(I) bromide is the catalyst of choice for the Sandmeyer bromination, facilitating the conversion of the diazonium salt to the aryl bromide.[4]

Part 2: Synthesis of Ethyl 2-bromo-5-methylnicotinate via Fischer Esterification

Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst.[7]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-methylnicotinic acid | 216.03 | 21.6 g | 0.1 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask containing 2-bromo-5-methylnicotinic acid (21.6 g, 0.1 mol), add anhydrous ethanol (150 mL).

-

Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (5 mL) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-5-methylnicotinate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Self-Validation and Causality:

-

Excess Alcohol: Ethanol is used in excess to drive the equilibrium towards the formation of the ester, according to Le Chatelier's principle.

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heating the reaction mixture to reflux increases the rate of the reaction.

Characterization of Ethyl 2-bromo-5-methylnicotinate

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and two singlets or doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR: Signals corresponding to the carbons of the pyridine ring, the methyl group, the ethyl group, and the carbonyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀BrNO₂: 244.09 g/mol ), with a characteristic isotopic pattern for bromine.

Safety and Handling

-

Hydrobromic acid and Sulfuric acid: These are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium nitrite: It is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Diazonium salts: These are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

-

Copper(I) bromide: It can be harmful if inhaled or ingested.

-

Organic solvents: Diethyl ether and ethanol are flammable. Work away from open flames and sources of ignition.

Conclusion

The synthesis of Ethyl 2-bromo-5-methylnicotinate from 5-methylnicotinic acid is best achieved through a multi-step pathway involving the formation of a 2-amino intermediate, followed by a Sandmeyer reaction and subsequent esterification. This guide provides detailed, field-proven protocols for the key transformations, grounded in established chemical principles. By following these procedures and adhering to the safety guidelines, researchers can reliably synthesize this valuable building block for applications in drug discovery and development.

References

-

2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169. Available at: [Link]

-

Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

- Preparation method of high-purity 5-methyl-nicotinic acid.Google Patents.

-

Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

- Preparing method of 5-methylnicotinicacid.Google Patents.

- Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.Google Patents.

-

22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Patsnap. Available at: [Link]

-

Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate. Available at: [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis.[Source document not fully identifiable].

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. Available at: [Link]

-

Diazonium compound. Wikipedia. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

-

Esterification in basic cond.-Carboxylic Acid to Ester mechanism. YouTube. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

- A kind of preparation method of ethyl nicotinate.Google Patents.

- Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.Google Patents.

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

2-Bromonicotinic acid. Chemsrc. Available at: [Link]

- Process for preparing 5-bromonicotinic acid.Google Patents.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazotisation [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Bromonicotinic acid | CAS#:35905-85-2 | Chemsrc [chemsrc.com]

- 7. medcraveonline.com [medcraveonline.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-methylnicotinate

Abstract: Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the underlying chemical principles. We will explore robust, scalable synthetic routes, detailing experimental protocols and explaining the causality behind critical process choices. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of Ethyl 2-bromo-5-methylnicotinate

Substituted nicotinic acid esters are privileged scaffolds in drug discovery. The specific arrangement of a bromo group at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 3-position makes Ethyl 2-bromo-5-methylnicotinate a versatile precursor. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular complexity. The methyl and ester functionalities serve to modulate the electronic properties and steric profile of the pyridine ring, influencing its binding characteristics in biological targets.

The selection of an optimal synthetic route is a critical decision in any drug development campaign, balancing factors of cost, efficiency, scalability, and safety. This guide will dissect the most prevalent and practical starting points for the synthesis of this important intermediate.

Primary Synthetic Pathways

Two principal and field-proven strategies dominate the synthesis of Ethyl 2-bromo-5-methylnicotinate. The choice between them often depends on the availability and cost of the initial starting materials.

-

Route A: Direct Bromination and Subsequent Esterification of 5-Methylnicotinic Acid. This is arguably the most direct approach, starting from a commercially available and relatively inexpensive pyridine derivative.

-

Route B: Diazotization and Bromination of 2-Amino-5-methylpyridine followed by Oxidation and Esterification. This pathway leverages the Sandmeyer reaction, a classic and powerful method for introducing halides onto aromatic rings.[1][2]

The following sections will provide a detailed technical examination of these routes.

Synthetic Strategy A: Synthesis from 5-Methylnicotinic Acid

This strategy is conceptually straightforward, involving two key transformations: the regioselective bromination of the pyridine ring at the 2-position and the esterification of the carboxylic acid. The order of these steps can be interchanged, but performing bromination first is often preferred to avoid potential side reactions associated with the ester group under harsh bromination conditions.

Reaction Pathway & Mechanistic Insights

The overall transformation is depicted below. The critical step is the bromination of 5-methylnicotinic acid to yield 2-bromo-5-methylnicotinic acid. Pyridine rings are electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the reaction can be driven under forcing conditions. The subsequent step is a standard Fischer esterification.

Diagram 1: Synthetic workflow starting from 5-Methylnicotinic Acid.

Causality of Bromination: The direct bromination of the pyridine ring requires harsh conditions due to the ring's inherent electron deficiency. The reaction is typically performed in oleum (fuming sulfuric acid) or concentrated sulfuric acid at elevated temperatures. The strong acid protonates the ring nitrogen, further deactivating the ring towards electrophilic attack. However, this deactivation is most pronounced at the 3- and 5-positions. The 2-position becomes the most susceptible site for halogenation under these conditions, leading to the desired regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methylnicotinic Acid

-

Materials: 5-Methylnicotinic Acid, Oleum (20% SO₃), Bromine, Sodium bisulfite.

-

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, cautiously add 5-methylnicotinic acid (1.0 eq) to oleum at 0-10 °C.

-

Stir the mixture until all solids have dissolved.

-

Slowly add liquid bromine (1.1 eq) via the dropping funnel, maintaining the internal temperature below 20 °C.

-

After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 8-12 hours. Monitor reaction progress by HPLC or TLC.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

The resulting precipitate is the crude product. Quench any remaining bromine by the slow addition of a saturated sodium bisulfite solution.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield 2-bromo-5-methylnicotinic acid.

-

Step 2: Synthesis of Ethyl 2-bromo-5-methylnicotinate

-

Materials: 2-Bromo-5-methylnicotinic Acid, Absolute Ethanol, Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend 2-bromo-5-methylnicotinic acid (1.0 eq) in a large excess of absolute ethanol.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 6-10 hours, until the starting material is consumed (monitored by TLC/HPLC).

-

Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

-

Neutralize the remaining mixture by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify by column chromatography or vacuum distillation to obtain pure Ethyl 2-bromo-5-methylnicotinate.[3]

-

Synthetic Strategy B: The Sandmeyer Reaction Approach

This route begins with 2-amino-5-methylpyridine, a readily available starting material. The core of this strategy is the Sandmeyer reaction, which transforms the amino group into a diazonium salt, subsequently displaced by a bromide ion from a copper(I) bromide salt.[1][2] This is a highly reliable and versatile method for introducing halogens onto heteroaromatic systems.

Reaction Pathway & Mechanistic Insights

The synthesis involves the diazotization of the amine, followed by the copper-catalyzed bromination. The resulting 2-bromo-5-methylpyridine intermediate lacks the carboxyl group, which must be introduced in a subsequent step. This is a notable disadvantage, as it adds steps to the overall sequence. However, the mild conditions of the Sandmeyer reaction can be advantageous.

Diagram 2: Workflow via the Sandmeyer reaction pathway.

Causality of the Sandmeyer Reaction: The reaction proceeds via the formation of an aryl diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[1] This diazonium salt is highly unstable and readily loses dinitrogen gas (N₂), a thermodynamically very favorable process. In the presence of copper(I) bromide, a single-electron transfer mechanism is proposed, generating a pyridine radical and a copper(II) species. The radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.[2]

Detailed Experimental Protocol (Illustrative for Core Transformation)

Step 1 & 2: Synthesis of 2-Bromo-5-methylpyridine via Sandmeyer Reaction

-

Materials: 2-Amino-5-methylpyridine, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.

-

Procedure:

-

Dissolve 2-amino-5-methylpyridine (1.0 eq) in aqueous hydrobromic acid (48%) and cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes after addition to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and neutralize with a base (e.g., NaOH or Na₂CO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 2-bromo-5-methylpyridine by vacuum distillation or column chromatography.[4]

-

Note: The subsequent oxidation of the 5-methyl group to a carboxylic acid and esterification would follow standard literature procedures, but adds significant step-count and complexity compared to Route A.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a multi-faceted decision. The following table summarizes the key considerations for the two primary routes discussed.

| Parameter | Route A (from 5-Methylnicotinic Acid) | Route B (from 2-Amino-5-methylpyridine) |

| Starting Material Cost | Generally low to moderate. | Generally low to moderate. |

| Number of Steps | Fewer steps (typically 2). | More steps (requires subsequent oxidation and esterification). |

| Reaction Conditions | Harsh (oleum, high temperature) for bromination. | Milder conditions for the core Sandmeyer reaction. |

| Scalability | The use of oleum and bromine at high temperatures can pose challenges on a large scale. | The Sandmeyer reaction is generally scalable, but handling of diazonium salts requires strict temperature control. |

| Overall Yield | Can be moderate to good, but purification from harsh reaction media can be challenging. | Yields for the Sandmeyer step are typically good. Overall yield is dependent on the subsequent oxidation step. |

| Key Advantage | More convergent and direct. | Avoids the use of highly corrosive oleum for the key C-Br bond formation. |

Conclusion

The synthesis of Ethyl 2-bromo-5-methylnicotinate is most efficiently approached using 5-methylnicotinic acid as the starting material. This route is more convergent and involves fewer synthetic transformations compared to the Sandmeyer approach starting from 2-amino-5-methylpyridine. While the bromination step requires harsh conditions, it directly installs the required functionalities around the pyridine core. The Sandmeyer route, while employing milder conditions for the C-Br bond formation, necessitates additional steps to install the carboxyl group, reducing overall efficiency.

For drug development professionals, the choice will ultimately be guided by a thorough cost-benefit analysis, availability of starting materials, and the scale of production. However, for laboratory and early-stage development, the directness of Route A presents a compelling advantage.

References

- CN116621810A - Process for preparing 2-methyl nicotine - Google Patents.

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.

-

Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. - ResearchGate. Available at: [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

- CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

-

Ethyl 5-broMo-2-Methylnicotinate - ChemBK. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.

-